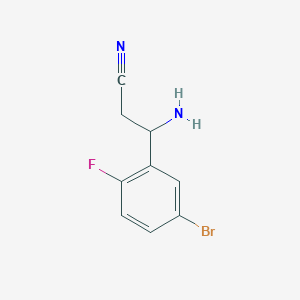

3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Description

3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile (CAS: 1270489-20-7) is a nitrile derivative featuring a phenyl ring substituted with bromo and fluoro groups at the 5- and 2-positions, respectively. Its molecular formula is C₉H₈BrFN₂, with a molecular weight of 243.08 g/mol . The compound’s stereoisomeric counterpart, (3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile (CAS: 1213672-45-7), shares the same molecular formula but differs in spatial configuration, with predicted properties such as a density of 1.548 g/cm³ and a boiling point of 365.2±37.0 °C .

Properties

Molecular Formula |

C9H8BrFN2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |

InChI Key |

LBVICUXFHORAQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and acrylonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or imine derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of the fluorine atom with chlorine yields 3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS: 754214-90-9, C₉H₈BrClN₂, MW: 257.53 g/mol).

Table 1: Halogen-Substituted Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile | 1270489-20-7 | C₉H₈BrFN₂ | 243.08 |

| 3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | 754214-90-9 | C₉H₈BrClN₂ | 257.53 |

Functional Group Variants

Replacing the nitrile group with an ester or carboxylic acid alters the compound’s reactivity and applications:

- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (CAS: 780034-35-7, C₁₁H₁₃BrFNO₂, MW: 290.13 g/mol): The ester variant is more lipophilic, making it suitable for prodrug formulations or as an intermediate in organic synthesis .

- 3-Amino-3-(2-fluoro-5-nitrophenyl)propionic acid: This carboxylic acid derivative (with a nitro group) serves as a precursor for dihydroquinazoline-2(1H)-one derivatives in solid-phase synthesis, highlighting the role of functional groups in directing heterocyclic formation .

Table 2: Functional Group Variants

Stereoisomers

The (3R)-enantiomer of the target compound (CAS: 1213672-45-7) has predicted physicochemical properties distinct from its racemic form, including higher density (1.548 g/cm³ ) and acidity (pKa ≈ 6.08 ) . Such differences may influence chiral recognition in biological systems or catalytic processes.

Physical and Chemical Properties

Data gaps exist for the target compound’s melting point, flash point, and solubility. Comparatively, the (3R)-enantiomer’s predicted boiling point (365.2±37.0 °C ) suggests moderate thermal stability . Nitriles generally exhibit higher polarity than esters, impacting solubility in organic solvents.

Biological Activity

3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is an organic compound notable for its unique structure, which includes an amino group, a bromo-substituted phenyl group, and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme inhibition.

- Molecular Formula : C9H8BrFN2

- Molecular Weight : 243.08 g/mol

- IUPAC Name : 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

The compound features a chiral center, suggesting enantiomeric properties that could influence its biological interactions.

Enzyme Inhibition

Preliminary studies indicate that 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile may act as an inhibitor for specific enzymes. The presence of the amino and halogen substituents is believed to enhance its binding affinity to various molecular targets, including enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promising results in inhibiting enzymes related to cancer progression and inflammation .

Antimicrobial Activity

Research has suggested that compounds structurally related to 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. A study highlighted that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 12.4 µM against Staphylococcus aureus and Escherichia coli .

Antifibrotic Properties

Recent investigations have explored the antifibrotic potential of compounds similar to 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile. In vitro assays revealed that certain derivatives inhibited the activation of hepatic stellate cells, which are pivotal in liver fibrosis. These findings suggest a possible therapeutic application in treating fibrotic diseases .

The mechanism of action for 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is likely multifaceted, involving:

- Interaction with Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites.

- Receptor Binding : It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Further biochemical studies are necessary to elucidate the precise molecular targets and pathways involved.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on breast cancer cell lines demonstrated that compounds related to 3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile exhibited selective cytotoxicity against cancerous cells while sparing normal cells. The mechanism was linked to the activation of the aryl hydrocarbon receptor (AhR), which is known to play a role in cancer biology .

- Antimicrobial Efficacy : Another study assessed the antimicrobial effects of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed superior antibacterial activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile | C9H8BrFN2 | Different positions of bromine and fluorine atoms |

| (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | C9H8BrClN2 | Contains chlorine instead of fluorine |

| (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile | C9H8BrFN2 | Variation in the position of bromine on the phenyl ring |

The structural variations among these compounds can significantly influence their biological activity and therapeutic potential.

Q & A

Q. Optimization strategies :

- Temperature control (e.g., 0–60°C) to minimize side reactions.

- Solvent selection (polar aprotic solvents like DMF or acetonitrile) to improve yield.

- Monitoring via TLC or HPLC to track reaction progress .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the aromatic bromo-fluoro substitution pattern and nitrile group.

- FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C-Br/C-F vibrations).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : For purity assessment (≥95% by area normalization, as in ).

Reference databases : Cross-validate spectral data with PubChem or crystallographic databases .

Advanced: How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise during refinement?

Answer:

Procedure :

- Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination.

- Refinement : SHELXL for least-squares refinement, accounting for anisotropic displacement parameters.

Q. Challenges :

Q. Example refinement metrics :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC deposition | Include thermal ellipsoids |

Advanced: How can contradictions between computational models and experimental data in conformational analysis be resolved?

Answer:

Case study : highlights discrepancies in 3-oxo-propionitrile conformers between DFT calculations and X-ray data.

Resolution steps :

Re-optimize computational models : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvation parameters.

Validate with experimental data : Compare torsion angles and bond lengths from crystallography.

Error analysis : Calculate root-mean-square deviations (RMSD) between theory and experiment.

Recommendation : Use hybrid QM/MM methods for dynamic conformational sampling .

Advanced: What strategies are effective for analyzing electronic properties (e.g., charge density distribution) in this compound?

Answer:

Methods :

- Multipole refinement (via SHELXL) to model experimental charge density from high-resolution X-ray data.

- DFT calculations : Map electrostatic potentials (ESP) and Laplacian distributions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···F contacts).

Q. Key findings :

- Bromine and fluorine substituents induce electron-withdrawing effects , polarizing the nitrile group.

- Charge density maxima correlate with aryl ring π-clouds .

Methodological Design: How to design experiments assessing the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Answer:

Experimental framework :

Variable control : Test stability in acidic/basic buffers (pH 2–12) and temperatures (25–100°C).

Kinetic studies : Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm).

Product identification : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids or amines).

Q. Example protocol :

Advanced: How to validate synthetic purity and detect trace impurities?

Answer:

Techniques :

- HPLC-DAD : Use C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile/water gradients.

- GC-MS : For volatile impurities (e.g., unreacted precursors).

- Elemental analysis : Confirm C, H, N, Br, F content within ±0.3% of theoretical values.

Case study : reports >97.0% purity via HPLC; replicate using similar conditions .

Methodological Pitfalls: What are common errors in interpreting NMR data for bromo-fluoro aromatic compounds?

Answer:

Common issues :

- Overlooking vicinal coupling (³JHF) between fluorine and adjacent protons.

- Misassigning diastereotopic protons in asymmetric aryl groups.

- Ignoring solvent effects (e.g., DMSO-d₆ causing peak broadening).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.